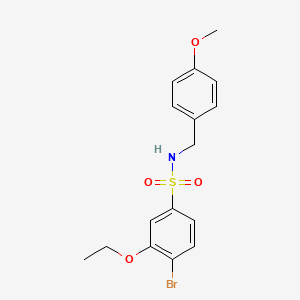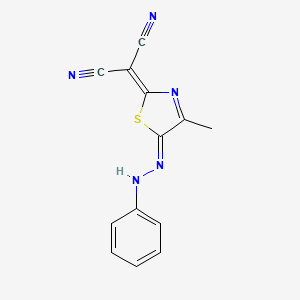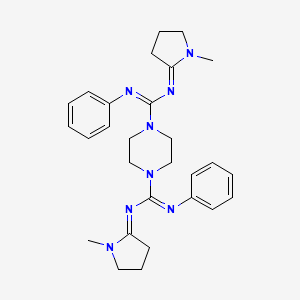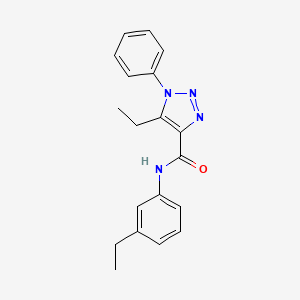![molecular formula C24H19F2N5O4S B13369485 N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide](/img/structure/B13369485.png)
N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide is a complex organic compound characterized by the presence of multiple functional groups, including cyano, difluoromethyl, methoxy, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridine Derivative: The initial step involves the synthesis of 3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinethiol.
Thioether Formation: The pyridine thiol is then reacted with a benzyl halide derivative to form the thioether linkage.
Hydrazone Formation: The final step involves the condensation of the thioether with 4-nitrobenzohydrazide under acidic conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The methoxy and cyano groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups allow for the design of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may be used in the synthesis of advanced polymers or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The cyano and nitro groups are known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors . The difluoromethyl group enhances the compound’s lipophilicity, potentially improving its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
- 3-cyano-6-(difluoromethyl)-4-phenyl-2-pyridinylsulfanyl derivatives
- N-2,6-difluorobenzoyl-N’-[1-(3-chloro-4-methylphenyl)] derivatives
Uniqueness
N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of both cyano and difluoromethyl groups enhances its reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C24H19F2N5O4S |
|---|---|
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
N-[(E)-[3-[[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanylmethyl]-4-methoxyphenyl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C24H19F2N5O4S/c1-14-9-20(22(25)26)29-24(19(14)11-27)36-13-17-10-15(3-8-21(17)35-2)12-28-30-23(32)16-4-6-18(7-5-16)31(33)34/h3-10,12,22H,13H2,1-2H3,(H,30,32)/b28-12+ |
Clave InChI |
YYIHHGCOFDCDPX-KVSWJAHQSA-N |
SMILES isomérico |
CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)C(F)F |
SMILES canónico |
CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13369407.png)
![1-[4-(difluoromethoxy)phenyl]-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369412.png)
![2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B13369417.png)

![6-hydroxy-4-methyl-7-[(4-methyl-1-piperidinyl)methyl]-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13369425.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]-N,N-dimethylacetamide](/img/structure/B13369432.png)

![N-(4-methylphenyl)-N-[4-(4-morpholinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine](/img/structure/B13369455.png)

![ethyl 6-(4-chlorophenyl)-3-hydroxy-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B13369462.png)
![2-[4-(2-Chloro-6-fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B13369464.png)

![6-Benzyl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369476.png)

